molecular formula C8H10ClN3O B6254142 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide CAS No. 1250781-79-3

6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide

Cat. No.: B6254142
CAS No.: 1250781-79-3
M. Wt: 199.64 g/mol
InChI Key: UUCAXYHSNGDLQC-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-N,N-dimethylpyridine-2-carboxamide is a pyridine derivative characterized by a substituted aromatic ring with functional groups that influence its physicochemical and biological properties.

Properties

CAS No.

1250781-79-3

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C8H10ClN3O/c1-12(2)8(13)7-5(9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11)

InChI Key

UUCAXYHSNGDLQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=N1)N)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide typically involves the chlorination of 6-amino-N,N-dimethylpyridine-2-carboxamide. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridine Derivatives

Key Structural Differences and Similarities

Pyridine derivatives often exhibit diverse properties depending on substituent placement and electronic effects. Below is a comparative analysis of 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not Available C₈H₁₀ClN₃O ~215.64 6-NH₂, 3-Cl, 2-(N,N-dimethylcarboxamide)
6-Chloro-2-iodo-3-methylpyridine 1030407-34-8 C₆H₅ClIN 255.47 6-Cl, 2-I, 3-CH₃
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide 1315438-45-8 C₁₄H₁₉ClN₂O₃ 298.77 6-Cl, 5-pivalamido, N-methoxy-N-methyl
N-(6-Chloro-5-iodopyridin-2-yl)pivalamide 1315438-44-7 C₁₀H₁₂ClIN₂O 354.57 6-Cl, 5-I, 2-pivalamide

Key Observations :

  • Electronic Properties: The chloro substituent at position 3 exerts an electron-withdrawing effect, altering the electron density of the pyridine ring compared to non-halogenated analogs .
Binding Affinity and Molecular Docking Insights

While direct studies on this compound are scarce, computational tools like AutoDock Vina () enable predictive analysis. For example:

  • Hypothetical Docking Scores : Similar pyridine carboxamides exhibit binding affinities (ΔG) ranging from -7.5 to -9.2 kcal/mol in enzyme targets (e.g., kinases or proteases). The dimethylcarboxamide group may enhance hydrophobic interactions but reduce polar contacts compared to unmethylated analogs .

Biological Activity

6-Amino-3-chloro-N,N-dimethylpyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₈H₉ClN₂O
  • Molecular Weight : 184.62 g/mol

This compound features a pyridine ring with an amino group at the 6-position and a carboxamide group at the 2-position, which influences its biological interactions.

Research indicates that this compound may act as an inhibitor in various enzymatic pathways. Its structural characteristics allow it to interact with biological macromolecules, potentially modulating their activity.

Anti-inflammatory Properties

One of the primary areas of exploration for this compound is its anti-inflammatory potential. In vitro and in vivo studies have shown that derivatives synthesized from this compound exhibit significant inhibition of inflammatory mediators, with IC50 values recorded below 5 μM. This suggests a strong potential for development into anti-inflammatory drugs .

Enzymatic Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. The exact targets and mechanisms remain to be fully elucidated but indicate a promising avenue for further research .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compound Contains an amino group instead of a chloro groupPotentially different biological activity due to amino substitution
6-chloro-N,N-dimethylpyridine-2-carboxamide Chlorine at the 6-positionMay exhibit different pharmacokinetics
3-chloro-N,N-dimethylpyridine-2-carboxamide Chlorine at the 3-positionDifferent reactivity profile due to positional isomerism

This comparative analysis highlights how structural modifications can affect biological activity and pharmacological properties.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly inhibited TNF-alpha production in macrophages, indicating potential use in treating inflammatory diseases .
  • Enzyme Inhibition : Further investigations revealed that the compound could inhibit specific kinases involved in inflammatory signaling pathways, leading to reduced cellular responses to inflammatory stimuli .
  • Predictive Modeling : Computer-aided predictions have been employed to assess the biological activity spectra of this compound and its derivatives, providing insights into potential therapeutic applications .

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